molecular formula C57H80N18O11 B1624189 Ehfrwgkpvg-NH2 CAS No. 94664-48-9

Ehfrwgkpvg-NH2

Cat. No.: B1624189
CAS No.: 94664-48-9
M. Wt: 1193.4 g/mol
InChI Key: KRUMNINPTBKENG-ODFFGMEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ehfrwgkpvg-NH₂ is a synthetic peptide featuring an amidated C-terminus (-NH₂ group). Amidated peptides like Ehfrwgkpvg-NH₂ are often designed to enhance metabolic stability and bioavailability compared to their carboxyl-terminated counterparts .

Properties

CAS No.

94664-48-9

Molecular Formula

C57H80N18O11

Molecular Weight

1193.4 g/mol

IUPAC Name

(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(Z,2S)-2-amino-5-oxopent-3-enoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C57H80N18O11/c1-33(2)48(55(85)66-30-46(60)77)74-54(84)45-20-11-23-75(45)56(86)41(18-8-9-21-58)69-47(78)31-67-50(80)43(26-35-28-65-39-17-7-6-15-37(35)39)73-51(81)40(19-10-22-64-57(61)62)70-52(82)42(25-34-13-4-3-5-14-34)72-53(83)44(27-36-29-63-32-68-36)71-49(79)38(59)16-12-24-76/h3-7,12-17,24,28-29,32-33,36,38,40-45,48,65H,8-11,18-23,25-27,30-31,58-59H2,1-2H3,(H2,60,77)(H,66,85)(H,67,80)(H,69,78)(H,70,82)(H,71,79)(H,72,83)(H,73,81)(H,74,84)(H4,61,62,64)/b16-12-/t36?,38-,40-,41-,42-,43-,44-,45-,48-/m0/s1

InChI Key

KRUMNINPTBKENG-ODFFGMEWSA-N

SMILES

CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5C=NC=N5)NC(=O)C(C=CC=O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5C=NC=N5)NC(=O)[C@H](/C=C\C=O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5C=NC=N5)NC(=O)C(C=CC=O)N

sequence

XXFRWGKPVG

Synonyms

EHFRWGKPVG-NH2
Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-NH2 cyclic peptide
glutamyl-histidyl-phenylalanyl-arginyl-tryptophyl-glycyl-lysyl-prolyl-valyl-glycinamide cyclic peptide

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity : Ehfrwgkpvg-NH₂ contains Trp (W) and Val (V), contributing to moderate hydrophobicity, similar to FLWGPRALV-NH₂ (9). However, WAGGDASGE-NH₂ (3) lacks charged residues, making it more hydrophobic.
  • Structural Motifs : Proline (P) in Ehfrwgkpvg-NH₂ may disrupt secondary structures, whereas FSGAEGQRW-NH₂ (12) has Gln (Q) and Arg (R), favoring β-sheet formation .

Functional Comparison with Polymers Containing -NH₂ Groups

While Ehfrwgkpvg-NH₂ is a peptide, polymers like PLGA-SS-PEG-NH₂ () and DBCO-PEG-NH₂ () share functional similarities due to their -NH₂ termini. Below is a functional analysis:

Property Ehfrwgkpvg-NH₂ PLGA-SS-PEG-NH₂ DBCO-PEG-NH₂
Biocompatibility High (amide bonds) High (PEG and PLGA components) High (PEGylation reduces toxicity)
Stability Moderate (protease-sensitive) High (pH-sensitive degradation) Very high (stable in vivo)
Drug Delivery Small-molecule conjugation Controlled release via PLGA Click chemistry for targeting
Applications Antimicrobial, cell signaling Cancer therapy, tissue engineering Bioconjugation, vaccine development

Key Differences :

  • Stability : Peptides like Ehfrwgkpvg-NH₂ are prone to enzymatic degradation, whereas PLGA-SS-PEG-NH₂ and DBCO-PEG-NH₂ exhibit enhanced stability due to polymer backbones .
  • Functionalization : DBCO-PEG-NH₂ leverages click chemistry for targeted delivery, a feature absent in Ehfrwgkpvg-NH₂ .

Chemical Properties of -NH₂ Terminus

The amidated C-terminus in Ehfrwgkpvg-NH₂ confers basic properties (pKa ~7.5–8.5), enhancing solubility in acidic environments and promoting interactions with anionic membranes or proteins . In contrast:

  • Free -COOH Terminus (e.g., YGGFM (5) in ): Acidic (pKa ~3–4), limiting solubility at physiological pH.
  • -NH- Linkages (e.g., in polyamides): Exhibit acidic properties (pKa ~9–10), reducing reactivity compared to -NH₂ .

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